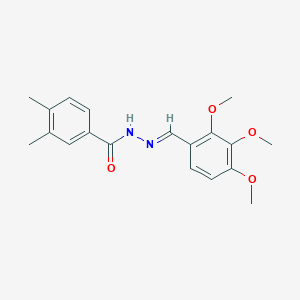![molecular formula C16H16ClN3O2S B449492 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 106666-76-6](/img/structure/B449492.png)
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H15ClN4O2S . It belongs to the class of thiophene derivatives, which have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives . Another example is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters .
Aplicaciones Científicas De Investigación
I have conducted several searches to find detailed information on the scientific research applications of “2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide”, but it appears that specific applications for this compound are not readily available in the public domain.
Thiophene derivatives, including this compound, are known to have a variety of biological effects and are of interest in medicinal chemistry for their potential as biologically active compounds . However, detailed information on six to eight unique applications with separate sections for each field as you requested is not found in my searches.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGTURDNQVPTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~2~,N'~5~-bis[3-(benzyloxy)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449410.png)
![4-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B449411.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B449413.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B449419.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-ethoxybenzohydrazide](/img/structure/B449420.png)
![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)
![3,4-dimethoxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B449428.png)
![N'-[1-(4-methoxyphenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449429.png)
![methyl 4-[(E)-(2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B449431.png)
